molecular formula C15H9Cl2N B020187 4,6-Dichloro-2-phenylquinoline CAS No. 100914-76-9

4,6-Dichloro-2-phenylquinoline

Cat. No.: B020187
CAS No.: 100914-76-9
M. Wt: 274.1 g/mol
InChI Key: KUVLLVOLQPRLGV-UHFFFAOYSA-N
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Description

Bax channel blocker is a compound known for its ability to inhibit Bax-mediated mitochondrial cytochrome c release. Bax is a pro-apoptotic member of the Bcl-2 protein family, which plays a crucial role in the regulation of apoptosis. By blocking the Bax channel, this compound prevents the release of cytochrome c from mitochondria, thereby inhibiting the apoptotic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bax channel blocker is a 3,6-dibromocarbazole derivative. The synthesis involves the reaction of 3,6-dibromocarbazole with piperazine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .

Industrial Production Methods: Industrial production of Bax channel blocker involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often produced in solid form and stored under desiccated conditions at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bax channel blocker primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can be facilitated by nucleophilic reagents.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the Bax channel blocker itself, which is a 3,6-dibromocarbazole derivative with piperazine substituents .

Mechanism of Action

Bax channel blocker exerts its effects by inhibiting the activity of the Bax protein. Bax promotes cell death by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioners of apoptosis. By blocking the Bax channel, the compound prevents this cascade, thereby preserving cell viability .

Comparison with Similar Compounds

Properties

IUPAC Name

4,6-dichloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLLVOLQPRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544825
Record name 4,6-Dichloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100914-76-9
Record name 4,6-Dichloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 25.5 g of 6-chloro-2-phenyl-4-quinolinol and 50 ml of phosphorus oxychloride treated according to the procedure of Example 4(b) there was obtained 24.86 g of 4,6-dichloro-2-phenylquinoline, mp 114°-116°.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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